

Remdesivir and Its Nucleoside Metabolite GS-441524: A Comparative Stability Analysis

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Compound of Interest

Compound Name:	Remdesivir nucleoside monophosphate
Cat. No.:	B15564482

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For researchers, scientists, and drug development professionals, understanding the stability of an antiviral agent and its metabolites is critical for formulation development, pharmacokinetic studies, and ensuring therapeutic efficacy. This guide provides a comparative stability analysis of the prodrug remdesivir and its primary circulating nucleoside metabolite, GS-441524.

Remdesivir, an adenosine nucleotide analog prodrug, undergoes intracellular metabolism to form the pharmacologically active nucleoside triphosphate. A key and the most abundant metabolite in plasma is the nucleoside analog GS-441524.^[1] This analysis focuses on the chemical stability of remdesivir in comparison to GS-441524 under various stress conditions, providing a summary of their degradation pathways and the analytical methods employed for their assessment. It is important to note that while remdesivir's direct metabolite is a monophosphate, the available stability data predominantly focuses on the subsequent, more stable nucleoside, GS-441524.

Comparative Stability Profile

Forced degradation studies, conducted under conditions recommended by the International Council for Harmonisation (ICH), reveal significant differences in the stability of remdesivir and GS-441524. Remdesivir, being an ester prodrug, is notably less stable, particularly under basic and thermal stress, compared to its nucleoside metabolite GS-441524, which is described as a highly stable powder.^[2]

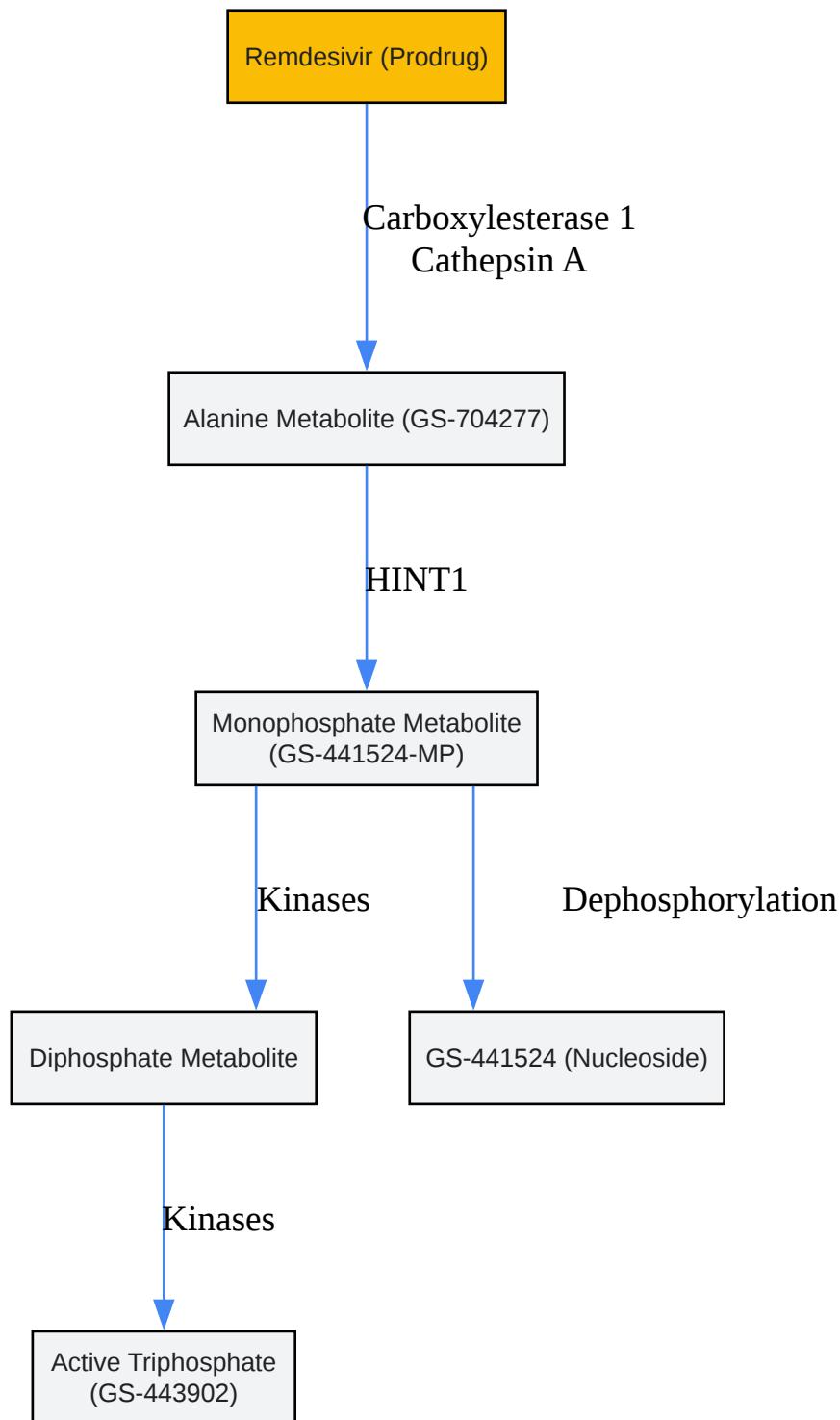
A summary of the stability of remdesivir under various stress conditions is presented below. While direct comparative quantitative data for GS-441524 under identical forced degradation conditions is limited in the public domain, qualitative reports consistently indicate its superior stability.^[3]

Table 1: Summary of Forced Degradation Studies of Remdesivir

Stress Condition	Reagent/Details	Observation for Remdesivir	Reference
Acidic Hydrolysis	1N HCl, 80°C, 4 hours	Significant degradation, formation of multiple degradation products (DP1-DP5).	[4][5]
Alkaline Hydrolysis	0.01N NaOH, 80°C, 4 hours	Extensive degradation, formation of multiple degradation products (DP5-DP8).	[2][4][5]
Neutral Hydrolysis	Water, 80°C	Degradation observed, formation of degradation product (DP5).	[5]
Oxidative Degradation	3-6% H ₂ O ₂ , Room Temp	Degradation observed, formation of degradation product (DP9).	[5]
Thermal Degradation	Dry heat, 80°C	Found to be stable in some studies, while others report extensive degradation.	[2][5]
Photolytic Degradation	UV light	Generally found to be stable.	[5]

Metabolic Activation and Degradation Pathways

Remdesivir is designed as a prodrug to efficiently deliver its active moiety into cells. Once inside the cell, it undergoes a series of enzymatic conversions to its active triphosphate form.



[Click to download full resolution via product page](#)**Diagram 1: Metabolic Activation Pathway of Remdesivir.**

The degradation of remdesivir under stress conditions leads to the formation of several degradation products. The lability of the ester and phosphoramidate bonds in the remdesivir molecule makes it susceptible to hydrolysis.

Experimental Protocols

The stability of remdesivir and the quantification of its metabolites are primarily assessed using stability-indicating high-performance liquid chromatography (HPLC) methods, often coupled with mass spectrometry (MS).

Forced Degradation Study Protocol

This protocol is a generalized procedure based on ICH guidelines for inducing degradation of the drug substance.

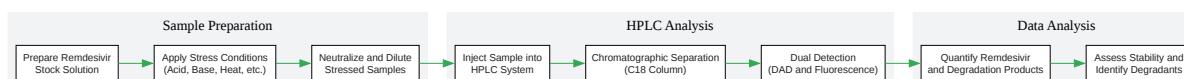
- Preparation of Stock Solution: A stock solution of remdesivir (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol or a mixture of methanol and water.[6][7]
- Acidic Degradation: The stock solution is treated with an equal volume of 1N HCl and refluxed at 80°C for a specified period (e.g., 4 hours). The solution is then neutralized with 1N NaOH.[4]
- Alkaline Degradation: The stock solution is treated with an equal volume of 0.01N NaOH and refluxed at 80°C for a specified period (e.g., 4 hours). The solution is then neutralized with 0.01N HCl.[4]
- Neutral Hydrolysis: The stock solution is mixed with an equal volume of water and refluxed at 80°C for a specified period.
- Oxidative Degradation: The stock solution is treated with 3-6% H₂O₂ and kept at room temperature for a specified period.
- Thermal Degradation: The solid drug substance is kept in a hot air oven at a specified temperature (e.g., 80°C).

- Photolytic Degradation: The drug substance is exposed to UV light (e.g., 254 nm) for a specified duration.
- Sample Analysis: All stressed samples are diluted to a suitable concentration and analyzed by a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A typical stability-indicating HPLC method for remdesivir and its degradation products is as follows:

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μ m).[2][6]
- Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate or water acidified with phosphoric acid to pH 4) in an isocratic or gradient elution mode. A common ratio is 55:45 (v/v) acetonitrile:aqueous phase.[6][8]
- Flow Rate: 1.0 mL/min.[6]
- Detection: Diode array detector (DAD) at 240 nm and/or a fluorescence detector with excitation at 245 nm and emission at 390 nm.[2][6]
- Injection Volume: 20 μ L.[6]



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